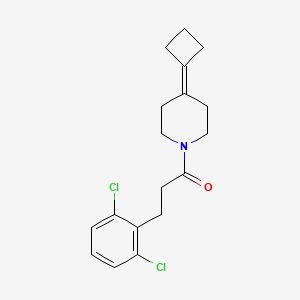

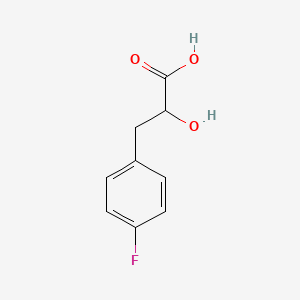

![molecular formula C18H25N5O5 B2507698 ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887466-39-9](/img/structure/B2507698.png)

ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a chemical compound that appears to be related to the field of organic chemistry, specifically involving the synthesis of imidazole derivatives. Imidazole derivatives are a class of compounds that have a wide range of applications, including pharmaceuticals. The compound contains several functional groups, including an ethyl ester, a methoxy group, and a purine base, which is a bicyclic aromatic heterocycle.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate was achieved through hydrogenolysis and hydrolysis of a precursor obtained by the reaction of 3,5-dimethylisoxazole with ethyl cyanoformate in the presence of butyllithium . Although the exact synthesis of this compound is not detailed, similar synthetic strategies involving the functionalization of imidazole rings and the introduction of ester groups could be inferred.

Molecular Structure Analysis

The molecular structure of the compound includes a purine base, which is known for its presence in DNA and RNA as one of the fundamental components. The purine ring system in this compound is substituted with methyl groups and a methoxypropyl chain, indicating a complex molecular architecture that could influence its chemical behavior and potential biological activity.

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not provided, the presence of reactive functional groups such as the ester and methoxy groups suggests that it could undergo reactions typical for these moieties. For example, esters can participate in hydrolysis and transesterification reactions, while methoxy groups can be involved in demethylation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include its solubility in organic solvents, melting point, and stability under various conditions. These properties are essential for the handling and application of the compound in a laboratory or industrial setting. The presence of the ester group could contribute to its solubility in less polar solvents, while the purine base might confer a degree of planarity to the molecule, affecting its crystal structure and melting point.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Research in the area of chemical synthesis often explores complex organic compounds, focusing on their potential for creating new materials or as intermediates in pharmaceuticals. For example, studies on the acidolysis of lignin model compounds and the exploration of redox mediators in organic pollutant degradation illustrate the intricate chemical processes that could be relevant to the synthesis and application of complex organic compounds like the one T. Yokoyama, 2015; Maroof Husain, Q. Husain, 2007.

Antioxidant Capacity and Applications

Research on the antioxidant capacity of various compounds, such as the ABTS/PP decolorization assay, provides insights into the properties and applications of antioxidants in medical and material sciences. These findings are crucial for developing compounds with potential therapeutic or industrial applications I. Ilyasov et al., 2020.

Biodegradation and Environmental Impact

Studies on the biodegradation and environmental fate of compounds, like ethyl tert-butyl ether (ETBE), offer valuable information on the biocompatibility and ecological implications of chemical substances. This research is essential for assessing the environmental impact and safety of new compounds S. Thornton et al., 2020.

Ionic Liquids in Catalysis

The use of ionic liquids as solvents and catalysts in chemical reactions, including the production of carbonates from carbon dioxide, showcases the versatility of ionic liquids in enhancing reaction efficiencies and developing green chemistry methodologies A. Chaugule et al., 2017.

Propriétés

IUPAC Name |

ethyl 3-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O5/c1-5-28-13(24)7-9-22-16(25)14-15(20(3)18(22)26)19-17-21(8-6-10-27-4)12(2)11-23(14)17/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLINGJVCZGRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

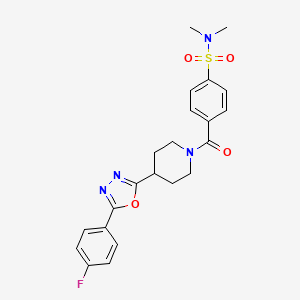

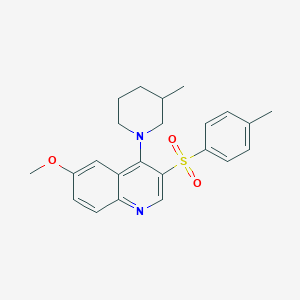

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

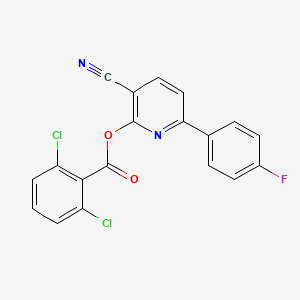

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)

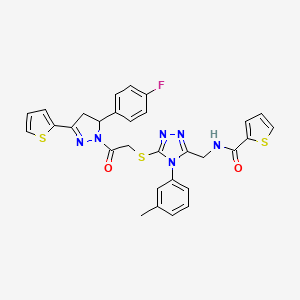

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

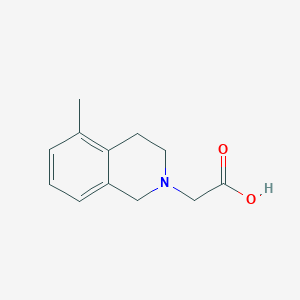

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

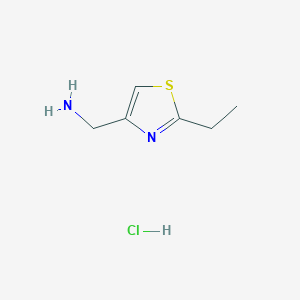

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)